3-Bromo-4-methylpyrazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methylpyrazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 3-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyrazolo[1,5-A]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-4-methylpyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated derivatives.
科学的研究の応用
3-Bromo-4-methylpyrazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an antitumor agent and enzyme inhibitor.
作用機序
The mechanism of action of 3-Bromo-4-methylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in cell proliferation and survival. Its effects are mediated through binding to active sites on target proteins, leading to alterations in their activity and downstream signaling events.
類似化合物との比較
- 3-Bromo-6-methylpyrazolo[1,5-A]pyridine
- 4-Aminopyrazolo[3,4-d]pyrimidine
- Pyrazolo[1,5-a]pyrimidines
Comparison: 3-Bromo-4-methylpyrazolo[1,5-A]pyridine is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties.
生物活性
3-Bromo-4-methylpyrazolo[1,5-A]pyridine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by a pyrazolo[1,5-a]pyridine framework, with a bromine atom at the 3-position and a methyl group at the 4-position. Its molecular formula is C_7H_7BrN_2, with a molecular weight of approximately 211.06 g/mol.
Research indicates that this compound acts as a potent inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. This inhibition is particularly relevant in tissues such as beef heart and rabbit lung, suggesting potential therapeutic applications in conditions associated with elevated cAMP levels, including cardiovascular diseases and certain neurological disorders.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Pharmacological Properties : It exhibits promising antituberculotic activity and has been identified as an effective inhibitor against various cancer cell lines, including MCF-7 (breast cancer) and Km-12 (colorectal cancer) cells. The compound has shown selectivity towards these cancer types with IC50 values indicating significant potency .
- Antitumor Activity : In studies involving pyrazole derivatives, compounds similar to 3-Bromo-4-methylpyrazolo[1,5-A]pyridine demonstrated good inhibitory activity against key oncogenic targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These findings highlight the potential of this compound in developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored through various synthetic derivatives. Modifications at different positions on the pyrazole ring have been shown to enhance biological activity. For instance, the introduction of different substituents can significantly affect the inhibitory potency against phosphodiesterase enzymes and other biological targets .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. Among these, this compound exhibited notable cytotoxicity in MCF-7 and MDA-MB-231 cells. The combination of this compound with doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity compared to doxorubicin alone. This suggests that this compound may improve treatment outcomes for specific breast cancer subtypes .
Case Study 2: Antitubercular Activity
In another study focused on tuberculosis treatment, derivatives based on the pyrazolo[1,5-a]pyridine scaffold were synthesized and tested against drug-resistant Mycobacterium tuberculosis strains. Compounds derived from this compound showed excellent in vitro potency with minimal cytotoxicity against Vero cells. This highlights its potential as a candidate for developing new antituberculosis agents .
Comparative Analysis of Biological Activities
Compound | IC50 (μM) | Target | Activity Type |
---|---|---|---|
This compound | 0.304 | Km-12 Cell Line | Antitumor |
Compound C03 | 56 | Various Cancer Cell Lines | Antitumor |
Pyrazolo[1,5-a]pyridine Derivative | <0.002 | Mycobacterium tuberculosis | Antitubercular |
特性
IUPAC Name |
3-bromo-4-methylpyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-8(6)7(9)5-10-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOSEILDYRPSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824298-53-4 |
Source
|
Record name | 3-bromo-4-methylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。